molecular formula C16H17N3OS2 B4556252 3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

Cat. No.: B4556252
M. Wt: 331.5 g/mol
InChI Key: ZAYVJXFFVKAFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxybenzyl group, a thienyl group, and a triazole ring, making it a unique and versatile molecule in various fields of research and industry.

Scientific Research Applications

3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzyl chloride with sodium sulfide to form 3-methoxybenzyl sulfide. This intermediate is then reacted with 4-methyl-5-(5-methyl-3-thienyl)-1,2,4-triazole-3-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the sulfur atom play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole: Lacks the methoxybenzyl group.

    3-(Benzylsulfanyl)-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole: Lacks the methoxy group.

    3-[(3-Methoxybenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole: Contains a phenyl group instead of a thienyl group.

Uniqueness

3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-7-13(10-21-11)15-17-18-16(19(15)2)22-9-12-5-4-6-14(8-12)20-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYVJXFFVKAFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE
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3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE

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